molecular formula C14H13N5O3 B12798144 2-ethyl-9-methyl-6-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one CAS No. 133627-15-3

2-ethyl-9-methyl-6-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one

Cat. No.: B12798144
CAS No.: 133627-15-3
M. Wt: 299.28 g/mol
InChI Key: HIPLVVUJJVZLGD-UHFFFAOYSA-N
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Description

2-ethyl-9-methyl-6-nitro-2,4,9,15-tetrazatricyclo[94003,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one is a complex organic compound with a unique structure that includes multiple nitrogen atoms and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-9-methyl-6-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-9-methyl-6-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-ethyl-9-methyl-6-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-ethyl-9-methyl-6-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the nitrogen atoms in the ring structure can form coordination complexes with metal ions. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethyl-9-methyl-6-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one is unique due to its complex ring structure and the presence of multiple nitrogen atoms and a nitro group. This combination of features provides it with distinct chemical and biological properties that are not commonly found in simpler compounds.

Properties

CAS No.

133627-15-3

Molecular Formula

C14H13N5O3

Molecular Weight

299.28 g/mol

IUPAC Name

2-ethyl-9-methyl-6-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one

InChI

InChI=1S/C14H13N5O3/c1-3-18-12-10(5-4-6-15-12)14(20)17(2)11-7-9(19(21)22)8-16-13(11)18/h4-8H,3H2,1-2H3

InChI Key

HIPLVVUJJVZLGD-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC=N2)C(=O)N(C3=C1N=CC(=C3)[N+](=O)[O-])C

Origin of Product

United States

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